

Pharmacological Profile of MM-419447: The Active Metabolite of Linaclotide

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Compound of Interest

Compound Name: MM 419447

Cat. No.: B15570732

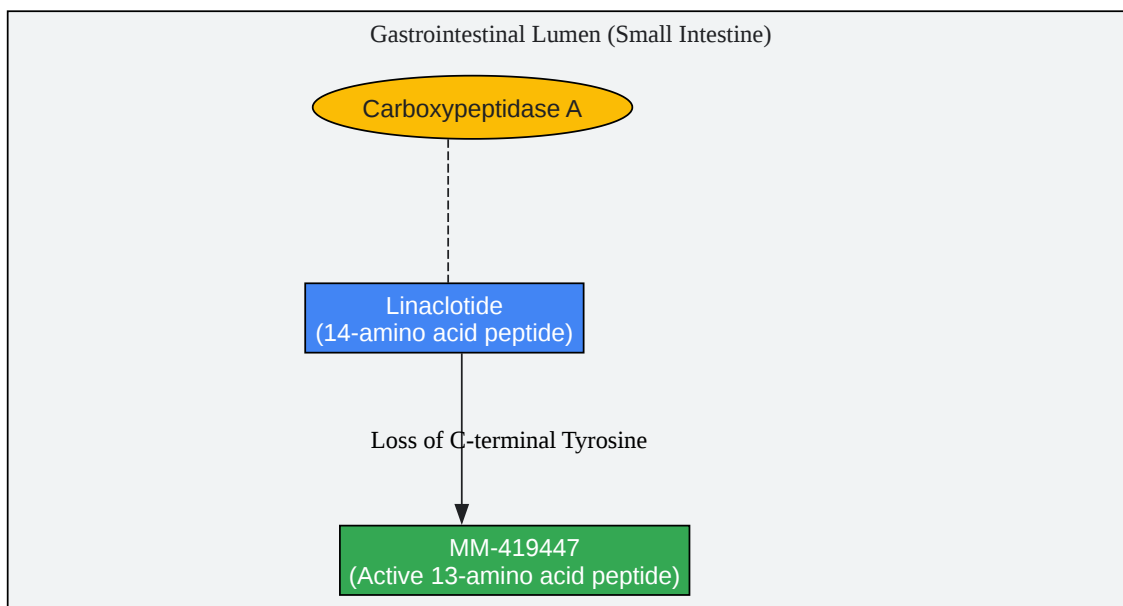
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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of MM-419447, the principal active metabolite of the guanylate cyclase-C (GC-C) agonist, linaclotide. Linaclotide is approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1][2] Upon oral administration, linaclotide is minimally absorbed and is metabolized within the gastrointestinal tract to MM-419447, which is responsible for a significant portion of the parent drug's pharmacological activity.[1][3][4]

Metabolism of Linaclotide to MM-419447

Linaclotide is a 14-amino acid peptide that is structurally related to the endogenous guanylin peptide family.[4] It is stable in the acidic environment of the stomach.[3][5] In the small intestine, linaclotide undergoes metabolism via the loss of its C-terminal tyrosine moiety, a conversion catalyzed by carboxypeptidase A, to form its active metabolite, MM-419447.[4][6] MM-419447 is a 13-amino acid peptide (CCEYCCNPACTGC) that acts locally on the luminal surface of the intestinal epithelium.[3][4] Both linaclotide and MM-419447 have very low systemic bioavailability following oral administration, with plasma concentrations typically below the level of quantification.[1][7]



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Metabolic conversion of Linacotide to its active metabolite, MM-419447.

Quantitative Pharmacological Data

MM-419447 demonstrates a pharmacological profile very similar to its parent compound, linacotide, acting as a potent agonist of the GC-C receptor.[6] Its activity has been characterized through various in vitro and in vivo studies.

Parameter	Cell Line	Value	Description	Reference
Binding Affinity	T84 (Human colon carcinoma)	High Affinity	Binds with comparable affinity to linaclotide.	[3] [5] [6]
GC-C Agonism	T84 Cells	Concentration-dependent	Stimulates significant accumulation of intracellular cGMP.	[5] [8] [9]

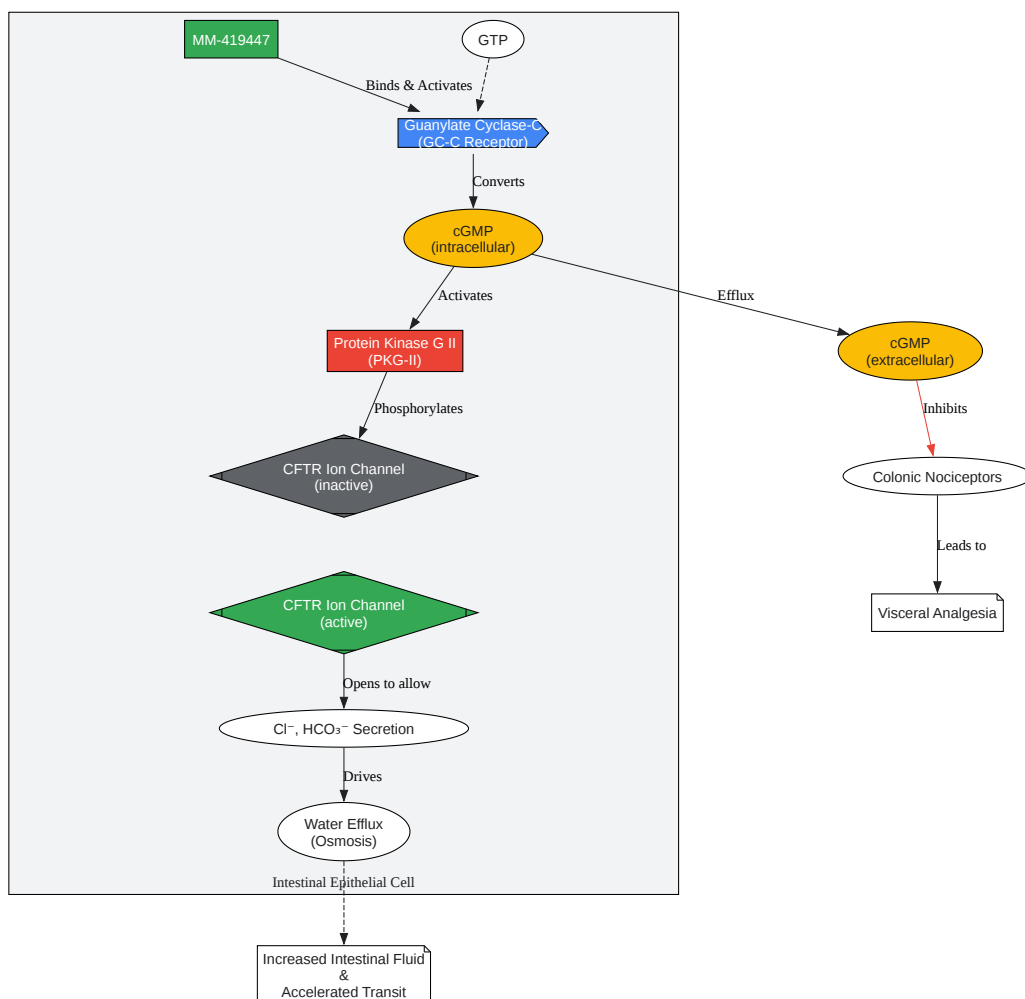
Parameter	Model	Effect	Description	Reference
Intestinal Fluid Secretion	Small Intestinal Loop	Significant Increase	Orally dosed MM-419447 increases fluid accumulation in a dose-dependent manner.	[3] [8]
Intraluminal cGMP	Small Intestinal Loop	Significant Increase	Correlates with the increase in fluid secretion.	[3] [8]
Gastrointestinal Transit	Whole Animal	Dose-dependent Acceleration	Orally administered MM-419447 accelerates the transit of a charcoal meal.	[3] [8]

Mechanism of Action and Signaling Pathway

The pharmacological effects of MM-419447 are mediated through the activation of GC-C receptors on the apical membrane of intestinal epithelial cells. This initiates a signaling cascade

that results in increased intestinal fluid secretion and accelerated transit.

- **Receptor Binding:** MM-419447 binds to and activates GC-C.[4][10]
- **cGMP Production:** This activation stimulates the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4][11]
- **PKG-II Activation:** Elevated intracellular cGMP activates cGMP-dependent protein kinase II (PKG-II).[11][12]
- **CFTR Phosphorylation:** PKG-II phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, leading to its activation.[4][11]
- **Ion and Fluid Secretion:** The activated CFTR channel secretes chloride (Cl^-) and bicarbonate (HCO_3^-) into the intestinal lumen. This ionic gradient drives the osmotic movement of water into the lumen, increasing intestinal fluid.[4][11]
- **Accelerated Transit:** The increased fluid content softens stool and accelerates intestinal transit.[4]
- **Visceral Analgesia:** A portion of the intracellular cGMP is effluxed into the submucosa, where it is proposed to inhibit colonic nociceptors, contributing to a reduction in visceral pain.[13]



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Signaling pathway of MM-419447 in intestinal epithelial cells.

Key Experimental Protocols

The following are detailed methodologies for cornerstone experiments used to characterize the pharmacological profile of MM-419447.

This protocol describes the method for determining the binding affinity of MM-419447 to GC-C receptors and its ability to stimulate cGMP production in a human colonic cell line.

Objective: To quantify receptor binding and functional agonist activity.

Materials:

- T84 human colon carcinoma cells
- Binding buffer (e.g., 50 mM HEPES, pH 7.4)
- Radio-labeled competitor ligand (e.g., ^{125}I -labeled heat-stable enterotoxin, STa)
- MM-419447 test compound
- Cell lysis buffer
- cGMP enzyme immunoassay (EIA) kit
- Phosphodiesterase inhibitors (e.g., IBMX) to prevent cGMP degradation^[14]

Procedure:

- Cell Culture: T84 cells are cultured to confluence in appropriate media.
- Binding Assay (Competitive):
 - Whole T84 cells are incubated with a fixed concentration of ^{125}I -STa and varying concentrations of MM-419447 in binding buffer.
 - After incubation (e.g., 30 minutes at 37°C), cells are washed to remove unbound ligand.
 - The amount of bound radioactivity is measured using a gamma counter.
 - Data are analyzed to calculate the inhibition constant (K_i), representing the binding affinity of MM-419447.

- cGMP Accumulation Assay:
 - T84 cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent the breakdown of cGMP.[14]
 - Cells are then stimulated with varying concentrations of MM-419447 for a defined period (e.g., 30 minutes at 37°C).[12]
 - The reaction is terminated, and cells are lysed.
 - The intracellular concentration of cGMP in the cell lysates is quantified using a commercial EIA kit.[12][15]
 - Data are plotted to generate a concentration-response curve from which the EC₅₀ (the concentration producing 50% of the maximal response) is determined.

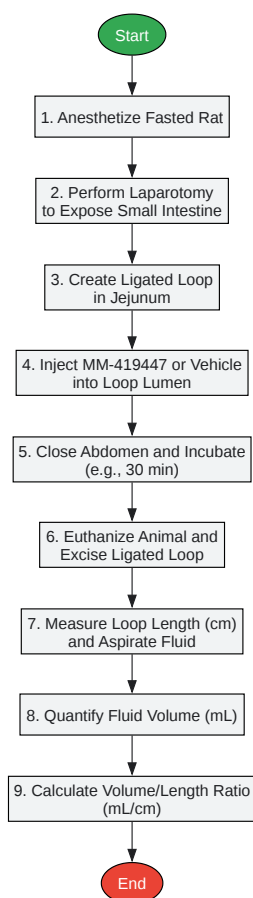
This protocol details the ligated intestinal loop model in rats, a standard method for evaluating the pro-secretory effects of enterally administered compounds.

Objective: To measure the dose-dependent effect of MM-419447 on intestinal fluid secretion.

Procedure:

- Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water. Anesthesia is induced (e.g., with isoflurane).
- Surgical Procedure:
 - A midline laparotomy is performed to expose the small intestine.
 - A segment of the jejunum is isolated, and ligatures are placed at both the proximal and distal ends to create a closed loop (typically 3-5 cm in length), taking care to preserve blood supply.[16]
- Compound Administration: MM-419447, dissolved in a vehicle (e.g., saline), is injected directly into the lumen of the ligated loop. Control loops are injected with vehicle only.[12]

- Incubation: The abdominal cavity is closed, and the animal is allowed to recover from anesthesia for a set period (e.g., 30 minutes to 4 hours).[\[12\]](#)[\[16\]](#)
- Data Collection:
 - The animal is euthanized, and the ligated loop is carefully excised.
 - The length of the loop is measured.
 - The fluid accumulated within the loop is collected and its volume is measured.
 - The secretory response is typically expressed as the ratio of fluid volume to loop length (mL/cm).
 - Intraluminal cGMP levels can also be measured from the collected fluid to correlate with the secretory response.[\[16\]](#)



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Experimental workflow for the in vivo rat ligated intestinal loop model.

This guide provides a foundational understanding of the pharmacological profile of MM-419447. The data clearly indicate that it is a potent, locally acting GC-C agonist that recapitulates the therapeutic effects of its parent drug, linaclotide, by stimulating intestinal fluid secretion and accelerating transit. These targeted actions within the gastrointestinal tract,

coupled with minimal systemic exposure, underpin the clinical efficacy and safety profile of linaclotide.

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